molecular formula C12H8ClF2NO2S B5884461 N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide

N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5884461
M. Wt: 303.71 g/mol
InChI Key: HIMYEDATZQXPML-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling reactions: The aromatic rings in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can form strong interactions with target proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(3-chlorophenyl)-benzamide
  • 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

Uniqueness

N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both a chlorophenyl group and a difluorobenzene ring, which confer distinct chemical properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMYEDATZQXPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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